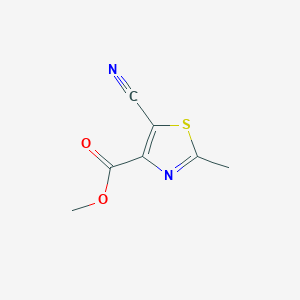
Methyl 5-cyano-2-methyl-1,3-thiazole-4-carboxylate
Descripción general
Descripción
“Methyl 5-cyano-2-methyl-1,3-thiazole-4-carboxylate” is a type of organic compound that belongs to the class of 2-aminothiazoles . These compounds are significant in medicinal chemistry and are used as starting materials for the synthesis of a diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Synthesis Analysis
The synthesis of these compounds involves the use of FTIR and NMR (1H and 13C) for characterization . The compounds are designed by altering the amino group . In one study, eight compounds were synthesized and evaluated for their antibacterial potential against multi-drug resistant clinical isolates .Molecular Structure Analysis
The thiazole ring in these compounds consists of sulfur and nitrogen in such a way that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by FTIR and NMR (1H and 13C) . For example, one compound had a yield of 50%, melting point of 196–198 °C, and Rf value of 0.61 (petroleum ether: ethyl acetate, 1:3) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Formation of Thiazine Derivatives
A study demonstrated the transformation of 4-allyl-1,3-thiazol-5(4H)-ones into methyl 5,6-dihydro-1,3(4H)-thiazine-4-carboxylates, revealing a pathway for creating thiazine derivatives from thiazole compounds (Jenny & Heimgartner, 1989).
Pyrido-Pyrimidin-Thiazole Carboxylates Synthesis
Research on the transformation of dimethyl acetone-1,3-dicarboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates offers insights into creating complex molecules for potential medicinal applications (Žugelj et al., 2009).
Novel Synthesis Method
A novel synthetic method for methyl 5-substituted thiazole-4-carboxylates using 3-bromo-2-isocyanoacrylates was explored, highlighting an innovative approach to synthesizing thiazole derivatives (Yamada, Fukui, & Nunami, 1995).
Structural and Mechanistic Studies
Cycloaddition Reactions
Investigation into 1,3-dipolar cycloaddition reactions involving thiazolo-oxazolium derivatives led to the synthesis of new chiral pyrrolo-thiazoles, offering insights into the structural complexity and potential applications of these compounds (Melo et al., 2002).
Crystal Structure Analysis
The synthesis and crystal structure analysis of methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate provided valuable information on the molecular configuration and intermolecular interactions within thiazole derivatives (An et al., 2010).
Applications in Drug Discovery
- Building Blocks for Drug Discovery: A study focused on the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlighted their potential as versatile building blocks in drug discovery due to their capacity for substitution at multiple positions, facilitating the exploration of chemical space for target ligand development (Durcik et al., 2020).
Mecanismo De Acción
The mode of action of thiazole derivatives can vary widely depending on the specific compound and its molecular structure. Some thiazole derivatives have been found to inhibit certain enzymes, interact with various receptors, or interfere with critical biochemical pathways .
The pharmacokinetics of thiazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .
The action of thiazole derivatives can be influenced by various environmental factors. For example, certain conditions such as pH and temperature can affect the stability of these compounds .
Propiedades
IUPAC Name |
methyl 5-cyano-2-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-4-9-6(7(10)11-2)5(3-8)12-4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEZORQKKGFZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477787.png)





![4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B1477801.png)